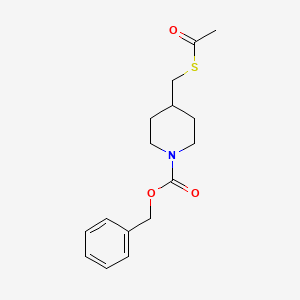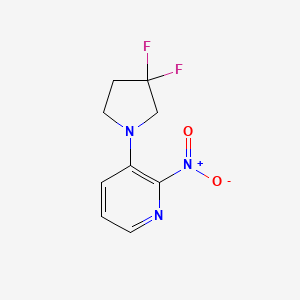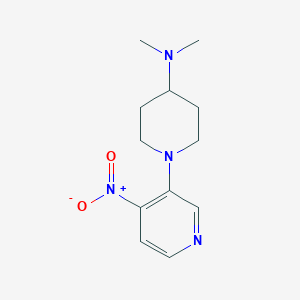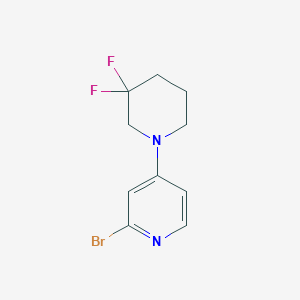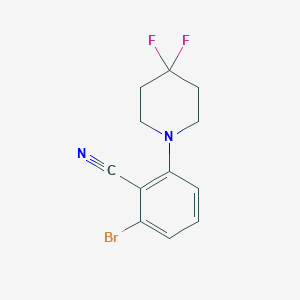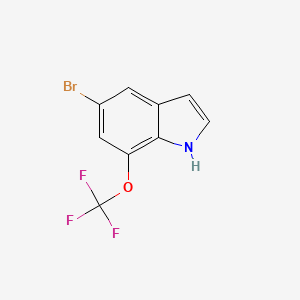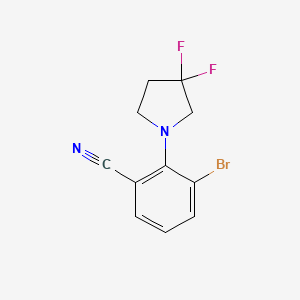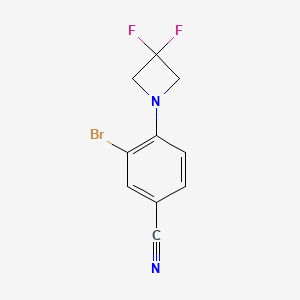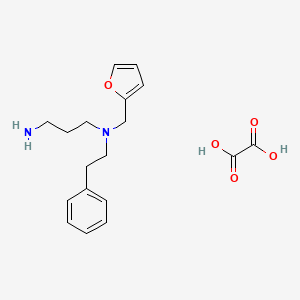
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate
Übersicht
Beschreibung
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Anti-leishmanial Properties
A study by Nayab et al. (2022) explored the synthesis of Zn(II) complexes supported by furyl-derived N,N-diamines ligands, closely related to the compound . These complexes exhibited significant inhibitory potential against urease enzymes and proved to be effective against the Leishmania parasite. This indicates potential applications in treating infections and diseases related to these enzymes and organisms (Nayab et al., 2022).
Catalytic and Structural Properties
The reaction of similar compounds with cadmium(II) was investigated by Hakimi et al. (2013), demonstrating the potential of these compounds in forming structurally unique complexes with metal ions. Such complexes can be useful in catalysis or as structural models in coordination chemistry (Hakimi et al., 2013).
Polyamide Synthesis
Research by Abid et al. (2004) utilized compounds with similar furyl components in the synthesis of furanic-aromatic polyamides. These materials were investigated for their structural properties and thermal stability, highlighting the utility of such diamines in polymer science (Abid et al., 2004).
Environmental Applications
In environmental science, the work of Abu-Awwad et al. (2010) on polymers derived from compounds like 2,2-dimethyl-1,3-propylene oxalate, a related compound, showed their effectiveness in metal ion uptake, particularly for heavy metals like lead. This suggests possible applications in pollution control and environmental remediation (Abu-Awwad et al., 2010).
Spectroscopic and Catalytic Studies
Maurya et al. (2002) conducted spectroscopic studies on copper(II) complexes involving related diamine compounds, examining their catalytic activity in oxidation reactions. This research contributes to understanding the catalytic mechanisms and designing efficient catalysts in chemical reactions (Maurya et al., 2002).
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)propane-1,3-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.C2H2O4/c17-10-5-11-18(14-16-8-4-13-19-16)12-9-15-6-2-1-3-7-15;3-1(4)2(5)6/h1-4,6-8,13H,5,9-12,14,17H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKDNOHHYKDCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCN)CC2=CC=CO2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


